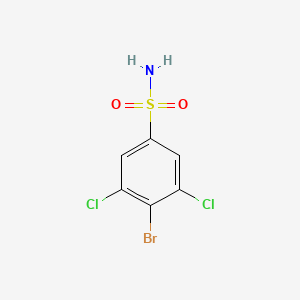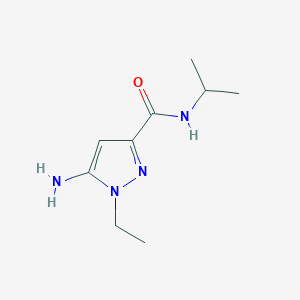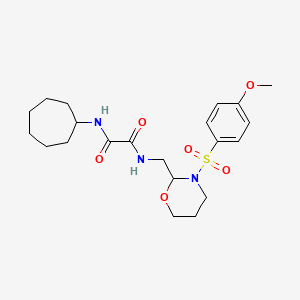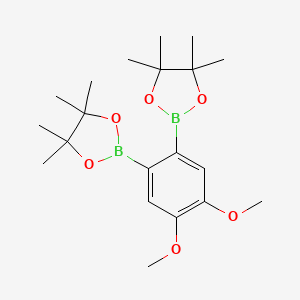
2,2'-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-(4,5-Dimethoxy-1,2-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a chemical compound with the CAS Number: 1338078-40-2. It has a molecular weight of 390.09 and its IUPAC name is 2,2’- (4,5-dimethoxy-1,2-phenylene)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-15(23-9)16(24-10)12-14(13)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation.Physical And Chemical Properties Analysis
This compound has a melting point of 118.0-118.6 °C and a predicted boiling point of 485.8±45.0 °C. Its predicted density is 1.07±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Environmental Pollutants and Health Impacts
Endocrine Disruptors and Reproductive Health : Compounds like Bisphenol A (BPA) have been identified as endocrine disruptors, affecting reproductive health in humans and wildlife. Research has shown that these chemicals can mimic or block hormones, leading to adverse effects on reproductive organs and processes (Lagos-Cabré & Moreno, 2012).
Flame Retardants and Environmental Occurrence : Novel brominated flame retardants (NBFRs), found in indoor air, dust, and consumer goods, have raised concerns due to their potential health risks and environmental impact. Studies emphasize the need for further research on their occurrence, fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Materials and Chemical Synthesis
Organic Light-Emitting Diodes (OLEDs) : Compounds with structures similar to the queried compound are investigated for their potential in OLEDs and other optoelectronic applications. BODIPY-based materials, for example, have shown promise as ‘metal-free’ infrared emitters for OLEDs, highlighting the utility of such compounds in the development of new electronic materials (Squeo & Pasini, 2020).
Biomass Conversion and Sustainable Polymers : The conversion of plant biomass into furan derivatives, including chemicals structurally related to the queried compound, is a key area of research. Such compounds are pivotal for the sustainable production of polymers, fuels, and functional materials, offering an eco-friendly alternative to traditional petrochemical sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that our compound may also interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that our compound may also influence similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (39009 g/mol ) and predicted properties such as melting point (118.0-118.6 °C ), boiling point (485.8±45.0 °C ), and density (1.07±0.1 g/cm3 ) can provide some insights into its potential bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential involvement in borylation and hydroboration reactions , it can be hypothesized that the compound may influence the formation of certain chemical bonds within the cell, potentially affecting cellular function.
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be refrigerated , suggesting that temperature could play a role in maintaining its stability.
Propiedades
IUPAC Name |
2-[4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32B2O6/c1-17(2)18(3,4)26-21(25-17)13-11-15(23-9)16(24-10)12-14(13)22-27-19(5,6)20(7,8)28-22/h11-12H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARUFNTQZNQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2B3OC(C(O3)(C)C)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32B2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)
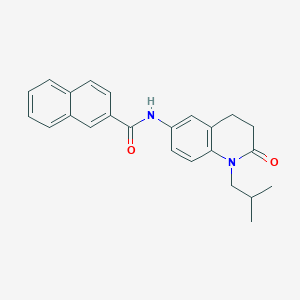
![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)
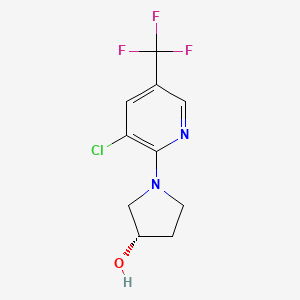
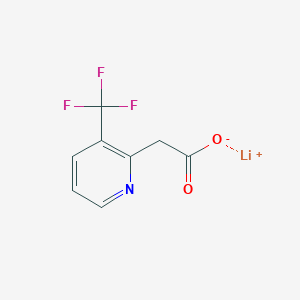
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2471611.png)

